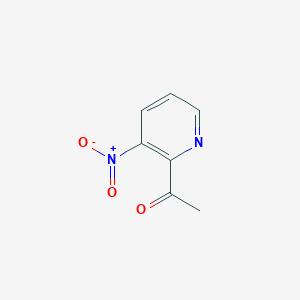![molecular formula C11H12N2O B063875 (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol CAS No. 188753-43-7](/img/structure/B63875.png)
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or receptors involved in cancer cell proliferation or neuronal signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol can induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been found to have neuroprotective effects, potentially by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol. One direction is to further investigate its potential as an anticancer drug, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential therapeutic effects in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit potent activity against certain cancer cell lines and potential therapeutic effects in neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol involves a multi-step process that includes the reaction of 2-aminobenzimidazole with ethyl acrylate, followed by a cyclization reaction with methyl vinyl ketone. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against certain cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, it has been found to have potential therapeutic effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
188753-43-7 |
|---|---|
Nom du produit |
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol |
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol |
InChI |
InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3/t10-/m0/s1 |
Clé InChI |
FHPARWHYSHNJGP-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)N=C3N2CC[C@@H]3O |
SMILES |
CC1=CC2=C(C=C1)N=C3N2CCC3O |
SMILES canonique |
CC1=CC2=C(C=C1)N=C3N2CCC3O |
Synonymes |
1H-Pyrrolo[1,2-a]benzimidazol-3-ol,2,3-dihydro-7-methyl-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)


